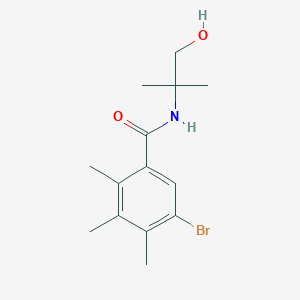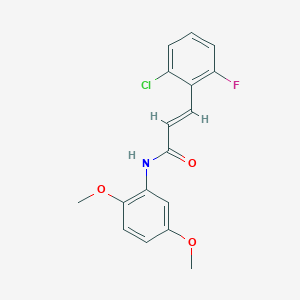![molecular formula C14H19ClN4 B5792035 N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5792035.png)
N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine, also known as AGN-241751, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves its binding to the muscarinic M1 receptor and blocking its activity. The muscarinic M1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in cognitive function. By blocking the activity of this receptor, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine can improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to improve cognitive function, reduce symptoms of schizophrenia, and have a favorable safety profile. Additionally, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to have a long half-life, which makes it an attractive candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine for lab experiments is its potency and selectivity for the muscarinic M1 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive function and neurological disorders. Additionally, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, one limitation of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is its relatively complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. One area of research is in the development of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. Finally, there is potential for the development of new analogs of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine with improved potency and selectivity for the muscarinic M1 receptor.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 4-chlorobenzylamine, which undergoes a cyclization reaction with 1,3-dibromo-2-propanol to form a tricyclic intermediate. This intermediate is then treated with sodium azide and triphenylphosphine to form the triazatricyclo[3.3.1.1~3,7~]decan-7-amine core structure. Finally, the amine group is protected with a tert-butoxycarbonyl group, and the 4-chlorobenzyl group is deprotected to yield N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to act as a potent and selective antagonist of the muscarinic M1 receptor, which is involved in cognitive function. In preclinical studies, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has shown promising results in improving cognitive function and reducing symptoms of schizophrenia.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4/c15-13-3-1-12(2-4-13)5-16-14-6-17-9-18(7-14)11-19(8-14)10-17/h1-4,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQORRKIRMFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)


![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5792054.png)